MgAdp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

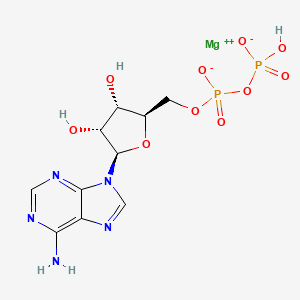

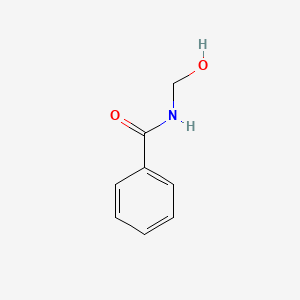

MgADP is a magnesium salt composed of Mg(2+) and ADP(2-) ions in a 1:1 ratio. Magnesium-ADP is a potassium channel activator. It has a role as a potassium channel opener. It contains an ADP(2-). It is a conjugate acid of a MgADP(1-).

Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.

Wissenschaftliche Forschungsanwendungen

Cross-Bridge Kinetics in Muscle Fibers

MgADP plays a crucial role in the kinetics of cross-bridges in muscle fibers, affecting muscle contraction and relaxation. Studies have shown that MgADP influences the rate constants of cross-bridge detachment in both skeletal and cardiac muscles, thereby modulating the mechanical interactions of actomyosin. For instance, the presence of MgADP decreases the sliding velocity of actin filaments on myosins, suggesting its role in reducing the rate of cross-bridge detachment, which could have implications for understanding muscle efficiency and the effects of ischemic conditions on cardiac muscle function (Yamashita et al., 1994).

Enzyme Activity and Regulation

MgADP is also significant in the context of enzyme regulation, particularly in ATP synthase activity. The ε subunit of ATP synthase from Bacillus subtilis has been shown to relieve MgADP inhibition, suggesting a regulatory mechanism that prevents the entrapment of inhibitory MgADP at catalytic sites, thus ensuring the continuation of catalysis (Mizumoto et al., 2013). This finding underscores the complexity of ATP synthase regulation and the role of MgADP in modulating enzyme activity.

Molecular Mechanisms in Biochemical Processes

The interaction of MgADP with proteins such as creatine kinase and nitrogenase highlights its role in biochemical processes, including energy transfer and nitrogen fixation. For example, the binding of MgADP to creatine kinase and its effects on the enzyme's conformation and activity have been studied to understand the biochemical basis of energy metabolism (Milner-White & Rycroft, 1977). Additionally, the kinetics of MgADP dissociation from nitrogenase components provides insights into the rate-limiting steps for substrate reduction, essential for understanding nitrogen fixation mechanisms (Thorneley & Lowe, 1983).

Eigenschaften

CAS-Nummer |

20310-60-5 |

|---|---|

Produktname |

MgAdp |

Molekularformel |

C10H13MgN5O10P2 |

Molekulargewicht |

449.49 g/mol |

IUPAC-Name |

magnesium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1 |

InChI-Schlüssel |

SVSKFMJQWMZCRD-MCDZGGTQSA-L |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |

Synonyme |

5'-Pyrophosphate, Adenosine Adenosine 5' Pyrophosphate Adenosine 5'-Pyrophosphate Adenosine Diphosphate Adenosine Pyrophosphate ADP ADP, Magnesium Diphosphate, Adenosine Magnesium ADP MgADP Pyrophosphate, Adenosine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1s,2r,5r)-5-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol](/img/structure/B1197122.png)